N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with chloroacetyl chloride to form N-(3-chlorophenyl)acetamide. This intermediate is then reacted with 5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may interfere with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.
Properties
Molecular Formula |
C18H16ClN3O2S3 |
---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16ClN3O2S3/c1-24-15-7-5-12(6-8-15)10-25-17-21-22-18(27-17)26-11-16(23)20-14-4-2-3-13(19)9-14/h2-9H,10-11H2,1H3,(H,20,23) |
InChI Key |
AQSCWYPHUOEZDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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